molecular formula C8H5IO4 B154785 2-iodoterephthalic Acid CAS No. 1829-22-7

2-iodoterephthalic Acid

Cat. No. B154785
CAS RN: 1829-22-7
M. Wt: 292.03 g/mol
InChI Key: LUZKKRPROWYBLR-UHFFFAOYSA-N
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Description

2-Iodoterephthalic acid is a derivative of terephthalic acid where an iodine atom is substituted at the 2-position of the aromatic ring. It is an important intermediate in the synthesis of various compounds, including polymers and medical intermediates. The presence of the iodine atom significantly alters the chemical and physical properties of the compound compared to its non-halogenated counterpart.

Synthesis Analysis

The synthesis of derivatives of terephthalic acid, such as 2-phenylthioterephthalic acid, involves the reaction of thiophenol with dimethyl-2-nitroterephthalate followed by further polymerization steps . Another derivative, 5-amino-2,4,6-triiodoisophthalic acid, is synthesized from isophthalic acid through a multi-step process involving nitration, reduction, and iodination, with the overall yield being reported at 51.6% . These methods demonstrate the versatility of terephthalic acid derivatives in chemical synthesis and their potential for modification through various chemical reactions.

Molecular Structure Analysis

The molecular structure of 2-iodoterephthalic acid derivatives can be complex, as seen in the reaction products of cobalt(II) acetate with 2-iodoterephthalic acid and 1,10-phenanthroline, which result in the formation of a metal-organic framework (MOF) with a microporous structure . The precise arrangement of atoms within these compounds is crucial for their properties and potential applications, such as in the creation of nitrogen-doped carbon nanomaterials through thermolysis .

Chemical Reactions Analysis

2-Iodoterephthalic acid and its derivatives participate in a variety of chemical reactions. For instance, the reaction with cobalt(II) acetate and 1,10-phenanthroline in DMF leads to the formation of two distinct products, one being a hexakis complex and the other a MOF with potential applications in adsorption and catalysis . The iodination of terephthalic acid is another key reaction, which is a step in the synthesis of complex iodinated compounds such as N,N'-bismethyl-N,N'-bis-(2,3,4,5,6-pentahydroxyhexyl)-2,3,5,6-tetraiodoterephthalamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodoterephthalic acid derivatives are influenced by the presence of the iodine atom and the overall molecular structure. For example, the MOF derived from 2-iodoterephthalic acid exhibits a large surface area and permanent porosity, which are important characteristics for materials used in adsorption processes . The thermal properties of these compounds are also noteworthy, with some polyesters derived from related diacids showing high glass-transition temperatures and melting points, as well as the ability to form a nematic melt phase .

Scientific Research Applications

Flame Retardant Synthesis

2-Iodoterephthalic acid is used in synthesizing new flame retardants. It's involved in transition metal-catalyzed coupling reactions to produce reactive flame retardants. These compounds, when added to materials like polyurethane, significantly reduce heat release due to char formation mechanisms (Benin, Durganala, & Morgan, 2012).

Preparation of N-Substituted Anthranilates

In the field of organic synthesis, 2-iodoterephthalic acid is used to facilitate access to N-arylated 3-hydroxyquinolin-4(1H)-ones from 1-methyl-2-iodoterephthalate. This process includes solid-phase synthesis techniques like Buchwald–Hartwig amination, offering a range of substrate scope and high purity (Krajcovicova, Hlaváč, & Vychodilová, 2021).

Cobalt(II) Acetate Reactions

2-Iodoterephthalic acid reacts with cobalt(II) acetate and 1,10-phenanthroline to form compounds with potential applications in materials science. These compounds exhibit properties like permanent porosity and microporous structures, useful in creating nitrogen-doped carbon nanomaterials (Uflyand, Tkachev, Zhinzhilo, & Dzhardimalieva, 2021).

Surface Plasmon Resonance Enhancement

2-Iodoterephthalic acid has been used to modify gold sensor surfaces for detecting copper(II) ions in aqueous media. This application showcases its role in enhancing total internal reflection ellipsometry, a technique valuable in analytical chemistry (Üstündağ, Çağlayan, Güzel, Pişkin, & Solak, 2011).

Synthesis of Zinc Metal-Organic Frameworks

2-Iodoterephthalic acid derivatives have been utilized in synthesizing zinc metal-organic frameworks (MOFs). These frameworks act as catalysts for reactions like the Henry reaction and transesterification, emphasizing the versatility of 2-iodoterephthalic acid in catalysis (Karmakar, Guedes da Silva, & Pombeiro, 2014).

Safety And Hazards

The safety information for 2-iodoterephthalic Acid indicates that it has the GHS07 pictogram. The hazard statements associated with the compound are H302, H315, H319, and H335. The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-iodoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZKKRPROWYBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395526
Record name 2-iodoterephthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodoterephthalic Acid

CAS RN

1829-22-7
Record name 2-Iodo-1,4-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1829-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodoterephthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
IE Uflyand, VV Tkachev, VA Zhinzhilo… - Journal of …, 2021 - Taylor & Francis
… In this paper, an attempt was made to expand the assortment of such ligands by using 2-iodoterephthalic acid and 1,10-phenanthroline (phen), which structures are depicted in Figure 1. …
Number of citations: 3 www.tandfonline.com
AS Zaguzin, G Mahmoudi, FI Zubkov… - Russian Journal of …, 2023 - Springer
… For unknown reasons, only one- and two-dimensional metal-organic frameworks are formed with terephthalic acid, while in the case of 2-iodoterephthalic acid, three-dimensional MOFs …
Number of citations: 1 link.springer.com
J Xing, L Schweighauser, S Okada, K Harano… - Nature …, 2019 - nature.com
… In the synthesis of iodinated MOF-5 (I-MOF-5) from 2-iodoterephthalic acid (H 2 IBDC), we established the structure of a slowly rotating 1.3-nm-sized cube cluster by determining the …
Number of citations: 86 www.nature.com
K Harano - Bulletin of the Chemical Society of Japan, 2021 - journal.csj.jp
… 2-Iodoterephthalic acid yields I-MOF-5, which is isostructural with MOF-5. … The use of 2-iodoterephthalic acid (I-BDC), 37 which forms an isostructural MOF with MOF-5 (I-MOF-5) by the …
Number of citations: 33 www.journal.csj.jp
CJ Stress, B Sauter, LA Schneider… - Angewandte Chemie …, 2019 - Wiley Online Library
… The synthetic starting point of the macrocycle ring was a readily available 2-iodoterephthalic acid derivative (1; Figure 2 A). This precursor could be elaborated in four chemical steps …
Number of citations: 59 onlinelibrary.wiley.com
AR Benoit, C Schiaffo, CE Salomon, JR Goodell… - Bioorganic & Medicinal …, 2014 - Elsevier
… The synthesis of the acridine series was adapted from a previous route described by our lab and begins with the conversion of 2-aminoterephthalic acid (1) to 2-iodoterephthalic acid (2) …
Number of citations: 40 www.sciencedirect.com
T Christine, A Tabey, T Cornilleau, E Fouquet… - Tetrahedron, 2019 - Elsevier
… The resulting solid was filtered under vacuum, triturated with a biphasic mixture of dichloromethane/H 2 O:50/50, and dried under vacuum to give the 2-iodoterephthalic acid 20 (1.6 g, …
Number of citations: 11 www.sciencedirect.com
M Lammert, S Bernt, F Vermoortele, DE De Vos… - Inorganic …, 2013 - ACS Publications
… In addition, the NMR spectra of pure 2-nitroterephthalic acid (blue), 2-iodoterephthalic acid (green), and 2-chloroterephthalic acid (black) are presented. The signal of the …
Number of citations: 130 pubs.acs.org
B Tahmouresilerd, PJ Larson, DK Unruh… - Catalysis Science & …, 2018 - pubs.rsc.org
Iodine sites have been incorporated in both MIL-53 (Al) and UiO-66 (Zr) MOFs. A multivariate approach was used to increase the accessible area within the pores to allow for the …
Number of citations: 21 pubs.rsc.org
AS Zaguzin, MA Bondarenko, PA Abramov… - Inorganics, 2022 - mdpi.com
… The results of our work with 2-iodoterephthalic acid (2-I-bdc) revealed that MOFs based thereupon feature sorption selectivity strikingly different from one demonstrated by MOFs based …
Number of citations: 3 www.mdpi.com

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